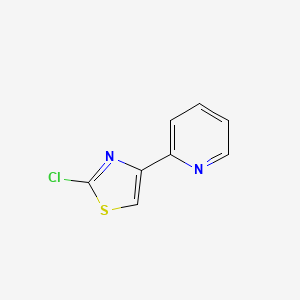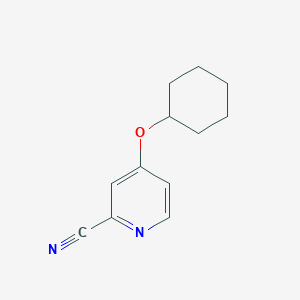
1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol
Übersicht
Beschreibung
“1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C11H12F3N . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “this compound” has been characterized by various techniques such as IR, 1H NMR, 13C NMR, and MS . Its structure was also confirmed by X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 215.21 g/mol, a density of 1.2±0.1 g/cm3, a boiling point of 263.6±40.0 °C at 760 mmHg, and a flash point of 113.2±27.3 °C . It has one rotatable bond, no hydrogen bond donors, and four hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Properties : Isoflavonoids, with a basic unit of 3-phenyl-chroman-4-one, are known for their antifungal and antibacterial properties. Studies on similar compounds, like spiro[2-benzoyl-cyclohexyl-4,5-diphenylpyrrolidine-3,3'-chroman-4-one], suggest potential applications in this area (Thinagar et al., 2000).
Bio-Evaluation in Pharmacology : Novel trifluoromethyl phenyl-triazole-pyridine hybrids have been synthesized for bio-evaluation against human bacterial pathogens and fungal strains, demonstrating potential pharmacological applications (Jha & Ramarao, 2017).
Synthesis of Fluorinated Derivatives : Research includes the synthesis of a fluorinated derivative of Sigma-1 receptor modulator E1R, indicating the relevance in the development of new pharmaceutical compounds (Kuznecovs et al., 2020).
Catalysis in Organic Synthesis : The use of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid in catalysis demonstrates the role of related pyrrolidine compounds in organic synthesis, particularly in reactions requiring high regio- and enantioselectivity (Chowdhury & Ghosh, 2009).
Development of New Catalysts : The synthesis of 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine from related pyrrolidine compounds has implications in the development of new catalysts and intermediates in chemical reactions (Lan Zhi-li, 2011).
Electrochemical Properties in Material Science : Studies on fulleropyrrolidines containing trifluoromethyl groups have shown that these compounds have significant fluorescence and electrochemical properties, indicating potential applications in material science, particularly in photovoltaic conversion materials (Li et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)8-1-3-9(4-2-8)15-6-5-10(16)7-15/h1-4,10,16H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWZXBDFFSHWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

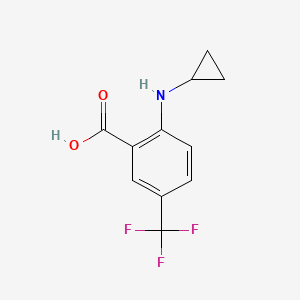
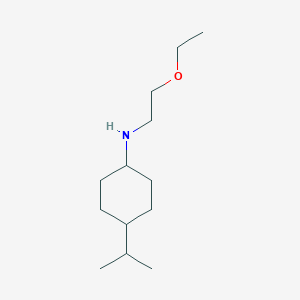
![(1R,5S)-8-(butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B7868042.png)

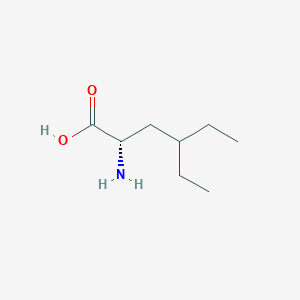
![(2R)-2-azaniumyl-3-[2-(trifluoromethoxy)phenyl]propanoate](/img/structure/B7868068.png)
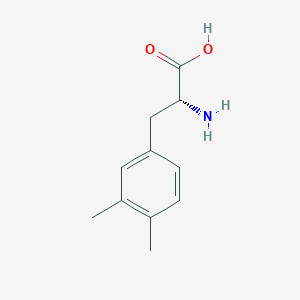
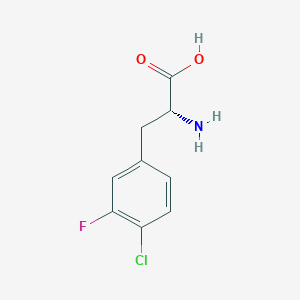

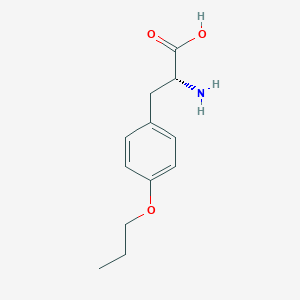

![3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B7868114.png)
